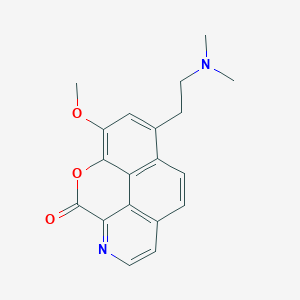
20S,24S-dihidroxi-dammar-25-en-3-ona
Descripción general
Descripción
20S,24S-dihydroxydammer-25-en-3-one is a tetracyclic triterpenoid that is dammer-25-ene substituted by hydroxy groups at positions 20 and 24 and an oxo group at position 3 (the 24S-stereoisomer). It has been isolated from the stems of Aglaia abbreviata. It has a role as a plant metabolite. It is a tetracyclic triterpenoid, a cyclic terpene ketone and a diol. It derives from a hydride of a dammarane.
Aplicaciones Científicas De Investigación
Investigación del Cáncer
20S,24S-dihidroxi-dammar-25-en-3-ona: ha mostrado potencial en la investigación del cáncer debido a sus propiedades citotóxicas contra líneas celulares de cáncer humano . Este compuesto, aislado de las espigas florales de Betula platyphylla, podría ser un recurso valioso para desarrollar nuevas terapias contra el cáncer, particularmente en la reversión de la resistencia a múltiples fármacos en las células cancerosas.
Estudios de Metabolitos Vegetales
Como metabolito vegetal, este compuesto juega un papel significativo en las reacciones metabólicas dentro de las plantas . La investigación sobre su función y biosíntesis puede proporcionar información sobre la biología vegetal y abrir posibilidades para aplicaciones agrícolas como la regulación del crecimiento o la defensa contra patógenos.
Biotecnología
En biotecnología, This compound podría utilizarse en la síntesis de moléculas bioactivas complejas . Su estructura como un triterpeno tetracíclico lo convierte en un candidato para vías de bioingeniería para producir nuevos compuestos con actividades biológicas deseadas.
Farmacología
Los estudios farmacológicos se centran en el potencial terapéutico de This compound. Su papel como cetona terpeno cíclica y diol sugiere que puede interactuar con diversas vías biológicas, lo que podría conducir al desarrollo de nuevos fármacos .
Ciencia Ambiental
Los científicos ambientales podrían explorar la ocurrencia natural y la distribución de This compound en diferentes ecosistemas. Comprender su papel ecológico y cómo afecta la biodiversidad puede contribuir a los esfuerzos de conservación y la evaluación de la salud ambiental .
Ciencia de Materiales
En la ciencia de materiales, las propiedades estructurales de This compound podrían analizarse para desarrollar nuevos materiales con características únicas, como plásticos biodegradables o revestimientos que imitan las defensas naturales de las plantas .
Mecanismo De Acción
Target of Action
It has been found to exhibit cytotoxicity against human cancer cell lines , suggesting that it may interact with cellular targets involved in cancer progression.
Mode of Action
Its cytotoxic activity against human cancer cell lines suggests that it may induce cell death or inhibit cell proliferation
Biochemical Pathways
The specific biochemical pathways affected by 20S,24S-dihydroxydammer-25-en-3-one are currently unknown. Given its cytotoxic activity, it may influence pathways related to cell survival and death, such as apoptosis or autophagy
Result of Action
20S,24S-dihydroxydammer-25-en-3-one has been found to exhibit cytotoxic activity against human cancer cell lines . This suggests that the compound may induce cell death or inhibit cell proliferation in these cells.
Análisis Bioquímico
Biochemical Properties
20S,24S-dihydroxydammer-25-en-3-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit cytotoxicity against human cancer cell lines . The compound’s interactions with enzymes and proteins are crucial for its biochemical activity. These interactions often involve binding to specific sites on the enzymes or proteins, leading to inhibition or activation of their functions .
Cellular Effects
20S,24S-dihydroxydammer-25-en-3-one has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to induce cytotoxic effects in human cancer cell lines, which suggests its potential role in modulating cell proliferation and apoptosis . Additionally, it may impact cellular metabolism by interacting with metabolic enzymes and altering their activity .
Molecular Mechanism
The molecular mechanism of 20S,24S-dihydroxydammer-25-en-3-one involves its binding interactions with biomolecules. The compound can bind to specific sites on enzymes, leading to inhibition or activation of their activity . This binding can result in changes in gene expression, which further influences cellular functions. The compound’s ability to form intermolecular hydrogen bonds also plays a role in its molecular interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 20S,24S-dihydroxydammer-25-en-3-one can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can form stable intermolecular hydrogen bonds, which may contribute to its sustained activity over time
Dosage Effects in Animal Models
The effects of 20S,24S-dihydroxydammer-25-en-3-one vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as cytotoxicity against cancer cells . At higher doses, it may cause toxic or adverse effects. Understanding the dosage thresholds and potential toxicities is crucial for its safe and effective use in therapeutic applications.
Metabolic Pathways
20S,24S-dihydroxydammer-25-en-3-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell . The compound’s role as a plant metabolite further highlights its involvement in plant metabolic reactions .
Transport and Distribution
The transport and distribution of 20S,24S-dihydroxydammer-25-en-3-one within cells and tissues are essential for its activity. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can influence its biological effects and therapeutic potential.
Subcellular Localization
The subcellular localization of 20S,24S-dihydroxydammer-25-en-3-one is important for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with other biomolecules and its overall biological activity.
Propiedades
IUPAC Name |
(5R,8R,9R,10R,13R,14R,17S)-17-[(2S,5S)-2,5-dihydroxy-6-methylhept-6-en-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O3/c1-19(2)22(31)12-18-30(8,33)21-11-16-28(6)20(21)9-10-24-27(5)15-14-25(32)26(3,4)23(27)13-17-29(24,28)7/h20-24,31,33H,1,9-18H2,2-8H3/t20-,21+,22+,23+,24-,27+,28-,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLFYAHQFDJKVSZ-QCIZWGLLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(CCC(C)(C1CCC2(C1CCC3C2(CCC4C3(CCC(=O)C4(C)C)C)C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@H](CC[C@@](C)([C@H]1CC[C@@]2([C@@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


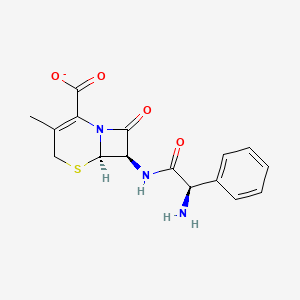
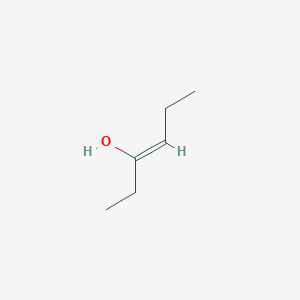
![(1S,2R,3R,4S,5R,6S,13S,17R,18S)-11-ethyl-4,6,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9,16-triol](/img/structure/B1257754.png)

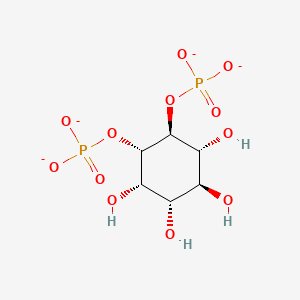
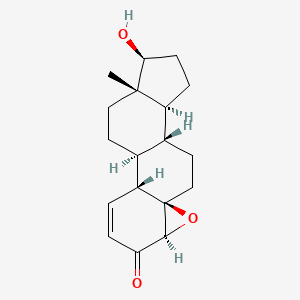
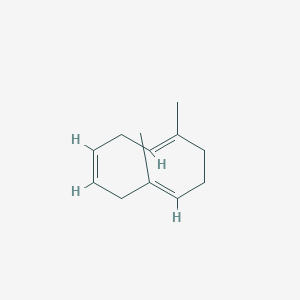

![(3R,4S,5R)-2-(6-aminopurin-9-yl)-5-methanidyloxolane-3,4-diol;cobalt(3+);[(2R,3S,4R)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(5Z,10Z,15Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl phosphate](/img/structure/B1257765.png)

![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-hydroxy-5-[(2R,3R)-6-hydroxy-4-[(2S,3S)-6-hydroxy-2-(4-hydroxyphenyl)-4-[(Z)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl]phenoxy]oxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B1257768.png)
![(Z,2Z)-4-amino-2-[amino(phenylsulfanyl)methylidene]-3-isocyano-4-phenylsulfanylbut-3-enenitrile](/img/structure/B1257770.png)
